(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid
Description
Table 1: Structural and Functional Comparisons
Key Observations:
- Electronic Effects : The dioxo groups in the target compound increase electron-withdrawing character, polarizing the heterocycle and enhancing reactivity toward nucleophilic attack at the pyridine nitrogen.
- Solubility : The acetic acid substituent improves aqueous solubility (~2.1 mg/mL predicted) compared to methyl ester analogs (~0.8 mg/mL).
- Biological Relevance : Unlike 2-pyridylacetic acid, which primarily functions as a metabolite, the fused pyrrolopyridine core in the target compound enables interactions with enzymatic active sites (e.g., fibroblast growth factor receptors).
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6(13)4-11-8(14)5-2-1-3-10-7(5)9(11)15/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGCCZYQJJQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Condensation Reactions: : Involving the reaction of suitable precursors under controlled conditions to form the pyrrolopyridine core.
Oxidation Reactions: : Using oxidizing agents to introduce the necessary functional groups.
Cyclization Reactions: : Forming the pyrrolopyridine ring system through cyclization processes.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: : Depending on the scale and requirements.
Purification Techniques: : Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: undergoes various types of chemical reactions, including:
Reduction: : Reactions that involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Reactions where one atom or group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable case study involved the synthesis of a series of pyrrolo[3,4-b]pyridine derivatives, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substituents on the pyridine ring displayed enhanced activity compared to the parent compound .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. A study highlighted the synthesis of (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid derivatives, which exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results for further development as antimicrobial agents .
3. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research focused on the effects of pyrrolo[3,4-b]pyridine derivatives on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays demonstrated that these compounds could reduce oxidative stress and inhibit neuroinflammation in neuronal cell cultures, indicating their potential as therapeutic agents for neuroprotection .
Material Science Applications
1. Organic Electronics
this compound has shown promise in the field of organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on synthesizing polymeric materials incorporating this compound to enhance charge transport and stability in electronic devices .
2. Photovoltaic Applications
The compound has been incorporated into photovoltaic cells to improve efficiency. Studies have reported on the synthesis of donor-acceptor polymers based on pyrrolo[3,4-b]pyridine structures that exhibit improved light absorption and charge separation efficiency when used in bulk heterojunction solar cells. These advancements suggest a viable pathway for developing high-performance organic solar cells with enhanced stability and efficiency .
Data Tables
The following tables summarize key findings regarding the biological activities and synthetic methodologies associated with this compound.
Mechanism of Action
The mechanism by which (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid exerts its effects involves:
Molecular Targets: : Specific enzymes or receptors that the compound interacts with.
Pathways: : Biological pathways affected by the compound's activity.
Comparison with Similar Compounds
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: can be compared with other similar compounds, such as:
Pyrrolopyridine Derivatives: : Other compounds within the same class.
Pyridine Derivatives: : Compounds with similar ring structures.
These compounds may have similar biological activities but differ in their specific properties and applications.
Biological Activity
(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid is a compound belonging to the class of pyrrolopyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H8N2O4
- Molecular Weight: 220.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The structural features of the pyrrolopyridine scaffold facilitate binding to these targets, leading to pharmacological effects.
Antiproliferative Activity
Research indicates that derivatives of pyrrolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa, HCT116, and A375.
- IC50 Values: Some derivatives demonstrated IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity on cell proliferation .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties:
- Pathogens Tested: Various strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC): Specific MIC values were reported in the range of 0.1 to 1.0 µg/mL against tested pathogens .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties:
- Efficacy: Certain derivatives showed EC50 values as low as 0.010 µM against parasites, indicating strong potential for development as antiparasitic agents .
Case Studies
Several studies have explored the biological activity of related compounds and their derivatives:
| Study | Compound | Activity | IC50/EC50 |
|---|---|---|---|
| Pyrrolopyridine Derivative | CDK2 Inhibition | 0.36 µM | |
| Dihydroquinazolinone | Antiparasitic | 0.010 µM | |
| Pyrrolopyridine Analog | Antimicrobial | 0.1 - 1.0 µg/mL |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for the development of any therapeutic agent:
- Metabolic Stability: Studies have indicated that modifications to the pyrrolopyridine scaffold can enhance metabolic stability in human liver microsomes.
- Toxicity Profiles: Initial evaluations suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary for conclusive results .
Q & A
Q. How can researchers assess the compound’s stability under physiological conditions (e.g., serum half-life)?
- Methodological Answer :
- HPLC stability assays : Incubate the compound in human serum at 37°C and quantify degradation products (e.g., hydrolyzed acetic acid moiety) over 24 hours .
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., lactam ring opening at acidic pH) .
- Mass spectrometry : Identify oxidative metabolites (e.g., hydroxylation at C-6) using high-resolution LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
